Dotmp

Description

a bone-seeking radiopharmaceutical; has been complexed with gadolinium (see Gd-DOTP) and holmium

Properties

IUPAC Name |

[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMQNIDOFXYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919416 | |

| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91987-74-5 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Dotmp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), commonly known as Dotmp. It is a macrocyclic chelating agent with significant applications in the field of nuclear medicine, particularly in the development of bone-targeted radiopharmaceuticals.

Chemical Structure and Identification

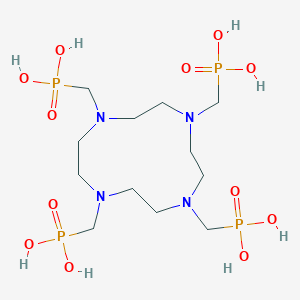

This compound is a derivative of the 12-membered cyclen ring, functionalized with four methylene phosphonic acid groups. These phosphonate moieties are crucial for its strong chelating ability with various metal ions and its high affinity for the hydroxyapatite matrix of bone tissue.

The chemical structure of this compound is as follows:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid[1] |

| Synonyms | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), this compound[1] |

| CAS Number | 91987-74-5[1] |

| Molecular Formula | C12H32N4O12P4[1] |

| Canonical SMILES | C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O[1] |

| InChIKey | RCXMQNIDOFXYDO-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in pharmaceutical formulations and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 548.30 g/mol | PubChem |

| Melting Point | 280°C (decomposes) | ChemWhat |

| XLogP3 | -15.9 | PubChem (Computed) |

| Topological Polar Surface Area | 243 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 8 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 12 | PubChem (Computed) |

| Rotatable Bond Count | 12 | PubChem (Computed) |

| Solubility | Soluble in aqueous alkali solutions | General knowledge based on structure |

Experimental Protocols

A representative synthesis of this compound can be achieved through a modified Mannich-type reaction. The following protocol is based on a method described in the literature.

Materials:

-

1,4,7,10-tetraazacyclododecane (Cyclen)

-

Phosphorous acid (H3PO3)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Methanol

Procedure:

-

In a reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane and phosphorous acid in deionized water.

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux.

-

Slowly add an aqueous solution of formaldehyde to the refluxing mixture over a period of several hours.

-

Continue refluxing for an additional 24 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

The crude product can be precipitated by the addition of methanol.

-

The precipitate is then collected by filtration and washed with methanol.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

This protocol describes the preparation of ¹⁵³Sm-Dotmp for use in bone pain palliation.

Materials:

-

This compound solution

-

¹⁵³SmCl₃ solution in dilute HCl

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Saline solution (0.9%)

-

Sterile, pyrogen-free reaction vial

Procedure:

-

Aseptically add the required amount of this compound solution to a sterile reaction vial.

-

Add the ¹⁵³SmCl₃ solution to the vial.

-

Adjust the pH of the reaction mixture to 7-8 using the 0.1 M NaOH solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Perform quality control to determine the radiochemical purity.

Quality Control:

-

Method: Instant Thin Layer Chromatography (ITLC) on silica gel strips.

-

Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).

-

Analysis: Free ¹⁵³Sm³⁺ remains at the origin (Rf = 0.0), while the ¹⁵³Sm-Dotmp complex migrates with the solvent front (Rf ≈ 0.8-0.9).

-

Acceptance Criteria: Radiochemical purity should be >95%.

This protocol outlines the preparation of ¹⁶⁶Ho-Dotmp, a potential agent for bone marrow ablation.

Materials:

-

This compound solution

-

¹⁶⁶HoCl₃ solution in dilute HCl

-

Phosphate buffer (0.05 M)

-

Sterile, pyrogen-free reaction vial

Procedure:

-

Add the desired amount of this compound solution to a sterile reaction vial.

-

Add the ¹⁶⁶HoCl₃ solution to the vial.

-

Allow the mixture to stand at room temperature for approximately 45 minutes.

-

Adjust the pH to 7-8.5 with the 0.05 M phosphate buffer.

-

Pass the final solution through a 0.22 µm membrane filter for sterilization.

Quality Control:

-

Method: ITLC on Whatman No. 1 paper or silica gel strips.

-

Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).

-

Analysis: Similar to ¹⁵³Sm-Dotmp, free ¹⁶⁶Ho³⁺ remains at the origin, while the complex moves with the solvent front.

-

Acceptance Criteria: Radiochemical purity should be >99%.

Application in Radiopharmaceuticals: A Workflow

This compound's primary role is as a bifunctional chelator in bone-targeted radiopharmaceuticals. It stably binds a therapeutic or diagnostic radionuclide and, due to its phosphonate groups, targets areas of high bone turnover, such as bone metastases. The following diagram illustrates the workflow from radionuclide production to therapeutic action.

This workflow highlights the key stages in the development and use of this compound-based agents. The process begins with the separate production of the radionuclide and synthesis of the this compound ligand. These are then combined in a chelation reaction to form the radiopharmaceutical, which undergoes stringent quality control before being administered to the patient. Once in the bloodstream, the agent is distributed throughout the body, with a high affinity for bone tissue, particularly metastatic lesions. The unbound agent is cleared through the renal system. At the target site, the radionuclide emits radiation, providing either a therapeutic effect (e.g., pain palliation, tumor cell killing) or enabling diagnostic imaging.

References

In-depth Technical Guide: The Mechanism of Action of DOTMP in Bone Targeting

For Researchers, Scientists, and Drug Development Professionals

Core Principles of DOTMP Bone Targeting

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is a macrocyclic chelating agent engineered for high-affinity bone targeting. Its mechanism of action is primarily centered on the strong and specific interaction between its phosphonate groups and the hydroxyapatite mineral matrix of bone. This interaction facilitates the delivery of chelated radionuclides to skeletal tissues for both diagnostic imaging and therapeutic applications.

Chemical Structure and Chelation

This compound is a derivative of the well-established chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where the four carboxylate arms are replaced by phosphonate groups. This structural modification is pivotal to its bone-seeking properties. The phosphonate moieties provide robust coordination sites for a diverse range of radionuclides, including therapeutic beta-emitters like Samarium-153 (¹⁵³Sm), Lutetium-177 (¹⁷⁷Lu), and Holmium-166 (¹⁶⁶Ho), as well as alpha-emitters like Bismuth-212 (²¹²Bi) and diagnostic isotopes such as Indium-111 (¹¹¹In).[1][2][3][4] The resulting radiometal-DOTMP complexes exhibit high thermodynamic stability and kinetic inertness, which are critical for preventing the premature release of the radionuclide in vivo and minimizing off-target toxicity.[3]

Adsorption to Hydroxyapatite

The fundamental mechanism of this compound's bone targeting is the chemisorption of its phosphonate groups onto the surface of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the principal inorganic component of bone. The negatively charged phosphonate groups exhibit a strong affinity for the calcium ions (Ca²⁺) present in the hydroxyapatite crystal lattice. This interaction leads to the firm anchoring of the radiolabeled this compound complex to sites of active bone turnover, such as those found in osteoblastic metastases. This targeted localization ensures that the therapeutic radiation dose is concentrated in the desired skeletal lesions while sparing surrounding healthy tissues.

Quantitative Analysis of Bone Targeting

The efficacy of this compound as a bone-targeting agent is substantiated by quantitative data from in vitro and in vivo studies. These studies consistently demonstrate high skeletal uptake and rapid clearance from non-target tissues.

Table 1: In Vivo Skeletal Uptake of Radiolabeled this compound Complexes

| Radiopharmaceutical | Animal Model | Time Post-Injection | Femur Uptake (%ID/g) | Skeletal Uptake (%) | Reference(s) |

| ¹⁷⁷Lu-DOTMP | Wistar Rat | 4 hours | 2.15 ± 0.07 | 36.11 (organ) | |

| ¹⁷⁵Yb-DOTMP | Wild-type Rat | 2 hours | 3.92 | - | |

| ¹⁶⁶Ho-DOTMP | Human | - | - | 19 - 39 (mean 28) | |

| ¹⁴¹Ce-DOTMP | Wistar Rat | 3 hours | 2.73 ± 0.28 | - | |

| ²¹²Bi-DOTMP | Balb/c Mice | 2 hours | Femur/blood ratio: 490 | - |

%ID/g = Percentage of Injected Dose per Gram of Tissue

Table 2: Biodistribution of Radiolabeled this compound in Non-Target Organs

| Radiopharmaceutical | Animal Model | Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) |

| ¹⁷⁷Lu-DOTMP | Wistar Rat | 4 hours | Rapid clearance | Low uptake | Cleared via urine |

| ¹¹¹In-DOTMP | Rat | - | Rapid clearance | Insignificant | Insignificant |

| ²¹²Bi-DOTMP | Balb/c Mice | 15 mins - 2 hrs | Rapid clearance | Low uptake | Slightly elevated (²¹²Bi) |

Experimental Protocols

Reproducible and rigorous experimental methodologies are essential for the evaluation of bone-targeting agents. The following sections detail key experimental protocols.

In Vitro Hydroxyapatite Binding Assay

This assay quantifies the binding affinity of this compound complexes to hydroxyapatite.

References

- 1. 212Bi-DOTMP: an alpha particle emitting bone-seeking agent for targeted radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 111In this compound for dosimetry of bone pain palliation agents | Semantic Scholar [semanticscholar.org]

- 3. Production and quality control 177Lu (NCA)—this compound as a potential agent for bone pain palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis and purification of Dotmp ligand.

An In-depth Technical Guide on the Synthesis and Purification of Dotmp Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), commonly known as this compound or H₈DOTP. This compound is a macrocyclic chelating agent renowned for its application in radiopharmaceuticals, particularly as a bone-seeking agent for the delivery of radioisotopes.[1][2] This document details optimized synthetic protocols, purification strategies, and essential characterization data to aid researchers in the production of high-purity this compound for preclinical and clinical research.

Synthesis of this compound Ligand

The synthesis of this compound involves the phosphonomethylation of the four secondary amine groups of 1,4,7,10-tetraazacyclododecane (also known as cyclen). The most common and effective method is a variation of the Moedritzer-Irani reaction, which utilizes phosphorous acid and formaldehyde in the presence of a strong acid. An alternative route starting from 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) has also been reported.[1]

Optimized Synthesis from Cyclen

An optimized and reliable method for the synthesis of this compound (referred to as H₈DOTP in the source) has been developed, consistently yielding a product of high purity.[3] This procedure involves the slow addition of formaldehyde to a solution of cyclen and phosphorous acid in hydrochloric acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and an infusion pump, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) and phosphorous acid in concentrated hydrochloric acid.

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture over a period of 1-2 hours while maintaining a controlled temperature.[3]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture, which may result in the precipitation of the crude product. The crude this compound can be collected by filtration. The presence of phosphite as a byproduct is noted, but its high water solubility facilitates its separation from the desired product during crystallization.

Synthesis from DOTA

A modified method for this compound synthesis begins with the more readily available DOTA ligand.

Experimental Protocol:

-

Reaction Setup: Suspend 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) in toluene.

-

Reagent Addition: Add phosphorous acid to the suspension. Subsequently, add phosphorous trichloride dropwise to the reaction mixture.

-

Reaction: Reflux the mixture for 6 hours.

-

Work-up: Evaporate the toluene under vacuum. Dissolve the resulting crude product in a minimal amount of deionized water. The concentrated product is then precipitated by the addition of methanol.

Purification of this compound Ligand

The purification of polyphosphonic acids like this compound can be challenging due to their high polarity and hygroscopic nature. The choice of purification method depends on the impurities present and the desired final purity.

Crystallization

Crystallization is a primary method for purifying crude this compound. The product can be crystallized from aqueous solutions, often with the addition of a miscible organic solvent like ethanol or methanol to induce precipitation. For highly hygroscopic phosphonic acids, forming a monosodium salt by adjusting the pH to approximately 4.5 can facilitate crystallization and result in a more manageable solid.

Experimental Protocol (General):

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If desired, adjust the pH with sodium hydroxide to form the monosodium salt.

-

Slowly add a miscible organic solvent (e.g., ethanol, methanol, or acetone) to the cooled solution until turbidity is observed.

-

Allow the solution to stand at a reduced temperature to promote crystal formation.

-

Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Chromatographic Methods

For achieving very high purity, chromatographic techniques are employed.

-

Ion-Exchange Chromatography: Strong anion-exchange resins, such as Dowex, can be used for the purification of phosphonic acids. Elution is typically performed using a gradient of a volatile acid, like formic acid.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is an effective method for obtaining highly pure this compound. This is particularly useful for removing closely related impurities.

HPLC Purification Parameters (Illustrative):

| Parameter | Value |

| Column | Preparative C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | Optimized for separation of this compound from impurities |

| Detection | UV (at a low wavelength, e.g., 210 nm) |

Data Presentation

Quantitative data from the synthesis and purification of this compound are summarized below.

Table 1: Synthesis and Purification Yields

| Synthesis Method | Starting Material | Reported Yield | Purity | Reference |

| Optimized Moedritzer-Irani | Cyclen | Not specified; reliable | >95% (by ³¹P NMR) | |

| From DOTA | DOTA | 90% | >97% (after HPLC) |

Table 2: Characterization Data

| Technique | Expected Observations |

| ³¹P NMR | A key technique for assessing purity. The spectrum should show a major peak corresponding to the phosphonate groups of this compound, with minimal signals from phosphite or other phosphorus-containing impurities. |

| ¹H NMR | Complex spectrum due to the protons on the cyclen ring and the methylenephosphonate arms. |

| ¹³C NMR | Will show characteristic signals for the carbon atoms in the cyclen backbone and the methylene groups attached to the phosphorus atoms. |

| Mass Spectrometry (MS) | ESI-MS should confirm the molecular weight of the this compound ligand. |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Techniques

Caption: Decision tree for the purification strategy of this compound ligand.

References

- 1. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis, purification and biodistribution of (205)Bi-DOTMP, visualizing bone deposition patterns with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of DOTMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is a macrocyclic chelating agent that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceutics. Its robust ability to form stable complexes with a variety of metal ions, particularly trivalent lanthanides, makes it a valuable component in the development of therapeutic and diagnostic agents, most notably for bone-targeted applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application.

Physical and Chemical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₂N₄O₁₂P₄ | [2] |

| Molecular Weight | 548.30 g/mol | [2] |

| IUPAC Name | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | [2] |

| CAS Number | 91987-74-5 | [3] |

| Melting Point | 280 °C (decomposes) | |

| Solubility | Soluble in water. The crude product is often dissolved in a minimum amount of deionized water. | |

| Appearance | White crystalline solid |

Spectroscopic Data

While detailed spectral data with full interpretation remains somewhat elusive in publicly available literature, general characteristics can be inferred from the structure and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the ethylene bridges of the cyclen ring and the methylene groups attached to the phosphorus atoms. The chemical shifts would be influenced by the neighboring nitrogen and phosphorus atoms.

-

³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a signal characteristic of the phosphonic acid groups. The chemical shift will be indicative of the electronic environment of the phosphorus nuclei.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of phosphonic acid groups and cleavage of the cyclen ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a modification of the procedure described by Myers and Datta et al. This reaction involves the phosphonomethylation of 1,4,7,10-tetraazacyclododecane (cyclen).

Materials:

-

1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)

-

Toluene

-

Phosphorous acid

-

Phosphorous trichloride

-

Deionized water

-

Methanol

Procedure:

-

Suspend DOTA in toluene.

-

Add phosphorous acid to the suspension.

-

Reflux the reaction mixture while adding phosphorous trichloride dropwise over a period of 6 hours.

-

After reflux, evaporate the toluene under vacuum.

-

Dissolve the crude product in a minimal amount of deionized water.

-

Precipitate the concentrated product by adding methanol.

-

Purify the final product using preparative high-performance liquid chromatography (HPLC).

A yield of approximately 90% can be expected from this reaction.

References

DOTMP: A Comprehensive Technical Guide to a Versatile Bifunctional Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, commonly known as DOTMP, is a macrocyclic bifunctional chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its robust ability to form stable complexes with a variety of radiometals, coupled with the bone-targeting properties of its phosphonate arms, makes it a highly valuable tool for both diagnostic imaging and therapeutic applications, particularly in the context of bone metastases. This technical guide provides an in-depth overview of this compound, covering its synthesis, radiolabeling, and preclinical evaluation, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts of this compound as a Bifunctional Chelator

This compound is a derivative of the well-known cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, featuring four methylene phosphonic acid pendant arms. This unique structure confers several key properties:

-

High Thermodynamic Stability: The macrocyclic backbone pre-organizes the donor atoms for metal coordination, leading to highly stable complexes with a range of metal ions. This stability is crucial to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.

-

Kinetic Inertness: Once formed, this compound-metal complexes exhibit slow dissociation rates, further ensuring that the radiometal remains chelated until it reaches its target.

-

Bone Targeting: The phosphonate groups have a strong affinity for hydroxyapatite, the primary mineral component of bone. This allows for the targeted delivery of radionuclides to areas of high bone turnover, such as metastatic bone lesions.

-

Bifunctionality: While the phosphonate arms provide the targeting function, the macrocyclic cage serves as a versatile platform for chelating a variety of radiometals suitable for imaging (e.g., ⁹⁹ᵐTc, ¹¹¹In) or therapy (e.g., ¹⁵³Sm, ¹⁷⁷Lu, ²¹²Bi, ¹⁶⁶Ho).

Quantitative Data

Table 1: Stability Constants of Metal-DOTMP Complexes

The stability constant (log K) is a measure of the strength of the interaction between the chelator and a metal ion at equilibrium. Higher log K values indicate more stable complexes.

| Metal Ion | Log K | Conditions | Reference |

| Sm(III) | ~20-22 | Estimated | [1][2] |

| Lu(III) | > 20 | High Stability Noted | [1][2] |

| Bi(III) | High Stability Noted | - | [2] |

| Ho(III) | High Stability Noted | - | |

| In(III) | High Stability Noted | - | |

| Tc(IV) | High Stability Noted | - |

Table 2: Comparative Biodistribution of this compound-Based Radiopharmaceuticals in Rodent Models

The following table summarizes the biodistribution of various this compound-based radiopharmaceuticals, highlighting their bone-targeting capabilities. Data is presented as percentage of injected dose per gram of tissue (%ID/g) at a specific time point post-injection.

| Radiopharmaceutical | Animal Model | Time Post-Injection | Bone (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |

| ⁹⁹ᵐTc-DOTMP | BALB/c Mice | 1 hour | 9.06 ± 0.75 | - | - | - | |

| ¹⁷⁷Lu-DOTMP | Wistar Rats | 4 hours | ~2.15 | < 0.1 | ~0.2 | ~0.3 | |

| ¹⁵³Sm-DOTMP | Wistar Rats | 3 hours | ~3.5 | < 0.1 | ~0.2 | ~0.4 | |

| ²¹²Bi-DOTMP | Balb/c Mice | 2 hours | Prominent Localization | Rapid Clearance | Low | Low | |

| ¹⁶⁶Ho-DOTMP | - | - | High Uptake | - | - | - |

Note: Biodistribution values can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a modified Mannich-type reaction involving the parent macrocycle, cyclen.

Materials:

-

1,4,7,10-tetraazacyclododecane (Cyclen)

-

Phosphorous acid

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve cyclen in concentrated hydrochloric acid.

-

Add phosphorous acid to the solution and stir until fully dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add formaldehyde solution dropwise to the cooled mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy).

-

Once the reaction is complete, cool the mixture and precipitate the crude product by adding ethanol.

-

Collect the precipitate by filtration and wash with ethanol.

-

Purify the crude this compound by recrystallization from a water/ethanol mixture or by ion-exchange chromatography to obtain the final product.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

Radiolabeling of this compound with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)

Materials:

-

This compound

-

¹⁷⁷LuCl₃ solution in dilute HCl

-

Ammonium acetate buffer (0.5 M, pH 5.5)

-

Sterile, pyrogen-free water for injection

-

Sterile vials

-

Heating block or water bath

-

ITLC-SG strips

-

Saline solution (0.9% NaCl) as the mobile phase

-

Radio-TLC scanner

Procedure:

-

In a sterile vial, dissolve a calculated amount of this compound in the ammonium acetate buffer.

-

Add the required volume of ¹⁷⁷LuCl₃ solution to the this compound solution.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 30-60 minutes).

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity of the ¹⁷⁷Lu-DOTMP complex.

-

Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.

-

Develop the chromatogram using saline as the mobile phase. Free ¹⁷⁷Lu will move with the solvent front, while ¹⁷⁷Lu-DOTMP will remain at the origin.

-

Scan the strip using a radio-TLC scanner to quantify the percentage of radiolabeled complex. A radiochemical purity of >95% is generally considered acceptable for preclinical studies.

Visualizations

Caption: Experimental workflow for the development of this compound-based radiopharmaceuticals.

References

- 1. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, purification and biodistribution of (205)Bi-DOTMP, visualizing bone deposition patterns with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of DOTMP in Radiopharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, or DOTMP, has emerged as a significant chelating agent in the development of radiopharmaceuticals, particularly for bone-targeted applications. Its robust coordination chemistry with a variety of radionuclides, coupled with the inherent bone-seeking properties of its phosphonate groups, has led to the investigation of several this compound-based radiopharmaceuticals for both diagnostic imaging and therapeutic purposes. This technical guide provides an in-depth exploration of the history, development, and core scientific principles underlying the use of this compound in nuclear medicine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.

A Historical Perspective: From Bisphosphonates to Chelating Agents

The journey of this compound in radiopharmaceuticals is intrinsically linked to the broader history of bisphosphonates. First synthesized in the 19th century, bisphosphonates were initially used in industrial applications.[1][2] Their high affinity for hydroxyapatite, the primary mineral component of bone, was recognized in the mid-20th century, leading to their investigation for medical applications.[3][4][5] This property made them ideal candidates for targeting bone tissue.

The development of radiopharmaceuticals saw the logical convergence of radionuclide technology with the bone-targeting capabilities of bisphosphonates. The creation of macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) provided a stable platform for coordinating a wide range of radiometals. This compound, a phosphonate analogue of DOTA, was a natural evolution, combining the superior chelating properties of the cyclen ring with the bone-seeking phosphonate arms. This dual functionality allows this compound to act as both a stable carrier for radionuclides and a targeting vector for bone.

Quantitative Data Summary

The versatility of this compound as a chelator has been demonstrated through its successful radiolabeling with various radionuclides for both diagnostic (gamma or positron emitters) and therapeutic (beta or alpha emitters) applications. The following tables summarize key quantitative data from preclinical studies of this compound-based radiopharmaceuticals.

| Radionuclide | Radiolabeling Efficiency | Complex Stability | Reference(s) |

| ⁹⁹ᵐTc | >97% | Stable in serum for up to 24 hours | |

| ¹⁷⁷Lu | >98% | Stable at room temperature | |

| ²¹²Bi | High (not quantified) | Stable in vivo |

Table 1: Radiolabeling Efficiency and Stability of this compound Complexes

| Organ | 1 hour post-injection | 3 hours post-injection | 24 hours post-injection | Reference(s) |

| Bone (Femur) | 9.06 ± 0.75 | - | - | |

| Blood | Rapid clearance | - | - | |

| Kidney | High initial uptake, followed by clearance | - | - | |

| Liver | Low | - | - | |

| Muscle | Low | - | - |

Table 2: Biodistribution of ⁹⁹ᵐTc-DOTMP in BALB/c Mice (% Injected Dose per Gram)

| Organ | 3 hours post-injection | 24 hours post-injection | Reference(s) |

| Bone (Femur) | ~4.0 | ~3.5 | |

| Blood | Rapid clearance | Low | |

| Kidney | Moderate | Low | |

| Liver | Low | Low | |

| Muscle | Low | Low |

Table 3: Biodistribution of ¹⁷⁷Lu-DOTMP in Wistar Rats (% Injected Dose per Gram)

| Organ | 2 hours post-injection | Reference(s) |

| Bone (Femur) | High | |

| Blood | Rapid clearance | |

| Kidney | Elevated levels |

Table 4: Biodistribution of ²¹²Bi-DOTMP in Balb/c Mice

Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the development and evaluation of this compound-based radiopharmaceuticals.

Synthesis of this compound Ligand

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is a multi-step process that builds upon the cyclen macrocycle. A generalized synthetic scheme is presented below.

Caption: A simplified workflow for the synthesis of the this compound ligand.

A detailed protocol typically involves the reaction of cyclen with formaldehyde and phosphorous acid in an acidic medium, followed by purification steps to isolate the final this compound product.

Radiolabeling of this compound

The radiolabeling of this compound with various radionuclides is a critical step in the preparation of the final radiopharmaceutical. The general procedure involves the chelation of the radionuclide by the this compound ligand.

Protocol for ⁹⁹ᵐTc-DOTMP:

-

Preparation of Reagents: A sterile, pyrogen-free solution of this compound is prepared. A solution of stannous chloride (SnCl₂) as a reducing agent is also prepared.

-

Reaction: A specified amount of the this compound solution is mixed with the stannous chloride solution in a sterile vial.

-

Addition of Radionuclide: Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator is added to the vial.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for complexation.

-

Quality Control: The radiochemical purity of the resulting ⁹⁹ᵐTc-DOTMP is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol for ¹⁷⁷Lu-DOTMP and ²¹²Bi-DOTMP:

The labeling procedures for ¹⁷⁷Lu and ²¹²Bi are similar in principle, involving the incubation of the respective radionuclide chloride salts with a buffered solution of this compound at an optimized pH and temperature. Quality control methods are then employed to ensure high radiochemical purity.

In Vitro Hydroxyapatite Binding Assay

This assay is crucial for confirming the bone-seeking properties of the this compound radiopharmaceutical.

-

Preparation of Hydroxyapatite: A suspension of synthetic hydroxyapatite (HA) is prepared in a suitable buffer (e.g., saline or phosphate-buffered saline).

-

Incubation: A known amount of the radiolabeled this compound compound is added to the HA suspension.

-

Separation: The mixture is incubated, and then the solid HA is separated from the supernatant by centrifugation.

-

Quantification: The radioactivity in the supernatant and the HA pellet is measured using a gamma counter.

-

Calculation: The percentage of the radiopharmaceutical bound to the hydroxyapatite is calculated.

Animal Biodistribution Studies

Preclinical biodistribution studies are essential to evaluate the in vivo behavior of the radiopharmaceutical.

-

Animal Model: Typically, rodents such as mice or rats are used.

-

Administration: A known amount of the radiolabeled this compound is injected intravenously into the animals.

-

Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 1, 3, 24 hours).

-

Organ Harvesting: Major organs and tissues (e.g., bone, blood, muscle, liver, kidneys) are dissected, weighed, and their radioactivity is measured in a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

The efficacy of this compound-based radiopharmaceuticals relies on the high affinity of the phosphonate groups for bone mineral and the subsequent biological effects of the delivered radionuclide. For therapeutic applications, particularly with nitrogen-containing bisphosphonates like this compound, the mechanism of action within bone cells is of significant interest.

Nitrogen-containing bisphosphonates are known to inhibit the mevalonate pathway in osteoclasts, the primary cells responsible for bone resorption. This inhibition leads to a disruption of essential cellular processes and can induce apoptosis (programmed cell death) in these cells.

Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.

Conclusion and Future Directions

This compound has established itself as a valuable and versatile chelator in the field of radiopharmaceuticals. Its ability to form stable complexes with a range of diagnostic and therapeutic radionuclides, combined with its inherent bone-targeting properties, makes it a powerful tool for the development of agents for skeletal diseases, particularly bone metastases. The quantitative data from preclinical studies consistently demonstrate high radiolabeling efficiency, favorable biodistribution with high bone uptake and rapid clearance from non-target tissues, and significant stability.

Future research in this area is likely to focus on several key aspects. The development of this compound conjugates with novel radionuclides, including alpha-emitters with even more potent therapeutic effects, holds great promise. Furthermore, the exploration of "theranostic" pairs, where a diagnostic this compound-based radiopharmaceutical is used to select patients and plan treatment with a therapeutic counterpart, will be a significant area of advancement. Finally, continued optimization of radiolabeling protocols and a deeper understanding of the long-term biological effects of these agents will be crucial for their successful translation into clinical practice. The solid foundation of research and development surrounding this compound ensures its continued importance in the evolving landscape of nuclear medicine.

References

The Coordination Chemistry of DOTMP with Lanthanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the coordination chemistry of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) with lanthanide ions. This compound, a macrocyclic chelating agent, forms highly stable complexes with lanthanides, making them promising candidates for various applications, including medical imaging and therapy. This document provides a comprehensive overview of their synthesis, structural characteristics, and thermodynamic stability, supported by detailed experimental protocols and data presented in a clear, comparative format.

Introduction to Lanthanide-DOTMP Complexes

The coordination of lanthanide ions (Ln³⁺) with macrocyclic ligands has been a subject of intense research due to the unique magnetic and luminescent properties of the resulting complexes. This compound, an analogue of the well-known DOTA ligand, features four methylene phosphonic acid pendant arms. These phosphonate groups provide strong, multidentate coordination to the lanthanide ion, resulting in complexes with exceptional thermodynamic stability and kinetic inertness. This high stability is crucial for in vivo applications, minimizing the release of potentially toxic free lanthanide ions.

The coordination number of the lanthanide ion in these complexes is typically high, often eight or nine, with the donor atoms from the this compound ligand and, in some cases, water molecules occupying the coordination sphere. The geometry of the coordination polyhedron is most commonly a distorted square antiprism or a capped square antiprism.

Synthesis of Lanthanide-DOTMP Complexes

The synthesis of lanthanide-DOTMP complexes generally involves the reaction of the this compound ligand with a corresponding lanthanide salt, typically a chloride or nitrate salt, in an aqueous solution. Careful control of pH is critical to ensure the deprotonation of the phosphonic acid groups, which is necessary for efficient complexation, while avoiding the formation of lanthanide hydroxides at higher pH.

General Synthesis Protocol

A general procedure for the synthesis of a lanthanide-DOTMP complex is as follows:

-

Ligand Dissolution: Dissolve this compound in deionized water. The concentration will depend on the specific scale of the reaction.

-

pH Adjustment: Adjust the pH of the this compound solution to a range of 5.5-7.0 using a suitable base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the phosphonic acid groups, making them available for coordination.

-

Lanthanide Salt Addition: Prepare a solution of the desired lanthanide chloride (LnCl₃) or nitrate (Ln(NO₃)₃) in deionized water. Add this solution dropwise to the this compound solution while stirring. An excess of the ligand is often used to ensure complete complexation of the lanthanide ion.

-

Reaction Monitoring: Monitor the pH of the reaction mixture and maintain it within the 5.5-7.0 range by adding small aliquots of base as needed. The reaction progress can be monitored by testing for the presence of free lanthanide ions using a colorimetric indicator such as xylenol orange. A color change from yellow to red/violet indicates the presence of free Ln³⁺. The reaction is considered complete when the pH remains stable and the test for free metal is negative.

-

Purification: The resulting lanthanide-DOTMP complex can be purified by various methods, including precipitation, dialysis, or chromatography, to remove any unreacted starting materials and byproducts.

Thermodynamic Stability

The thermodynamic stability of lanthanide complexes is a critical parameter, particularly for in vivo applications. It is typically expressed as the logarithm of the formation constant (log K). Due to the very high stability of Ln-DOTMP complexes, direct determination of their formation constants is challenging. Therefore, competitive methods involving other ligands or metal ions are often employed.

Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-DOTP Complexes

| Lanthanide Ion | log KML |

| La³⁺ | 27.6 |

| Pr³⁺ | - |

| Nd³⁺ | - |

| Sm³⁺ | - |

| Eu³⁺ | - |

| Gd³⁺ | - |

| Tb³⁺ | - |

| Dy³⁺ | - |

| Ho³⁺ | - |

| Er³⁺ | - |

| Tm³⁺ | - |

| Yb³⁺ | - |

| Lu³⁺ | 29.6 |

Note: Data for the full series is not available in the cited literature. The values for La³⁺ and Lu³⁺ are provided to illustrate the range of stability.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a common method for determining the stability constants of metal complexes. For highly stable complexes like Ln-DOTMP, a competitive titration method is often necessary.

-

Reagent Preparation: Prepare standardized solutions of the lanthanide salt, this compound, a competing ligand (e.g., EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH or KOH). The ionic strength of all solutions should be kept constant using a background electrolyte (e.g., KCl or KNO₃).

-

Titration Setup: Use a thermostatted titration vessel equipped with a pH electrode, a burette for the titrant, and an inlet for an inert gas (e.g., argon) to prevent interference from atmospheric CO₂.

-

Titration Procedure: Titrate a solution containing the lanthanide ion, this compound, and the competing ligand with the standardized base. Record the pH after each addition of the titrant.

-

Data Analysis: The stability constant of the Ln-DOTMP complex is calculated from the titration data by considering the protonation constants of the ligands and the stability constant of the competing Ln-ligand complex. Specialized software is typically used for this analysis.

Structural Characterization

The structural features of lanthanide-DOTMP complexes, such as coordination number and geometry, are crucial for understanding their properties and designing new applications. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for their structural elucidation.

Solid-state X-ray diffraction studies on related Ln-DOTA and Ln-DOTP complexes have revealed that the lanthanide ion is typically encapsulated within the macrocyclic cavity. The coordination environment is often an eight-coordinate square antiprism or a nine-coordinate capped square antiprism, with the latter including a coordinated water molecule. The Ln-N and Ln-O bond lengths systematically decrease across the lanthanide series due to the lanthanide contraction.

Table 2: Representative Structural Parameters for Lanthanide Complexes with DOTA-like Ligands

| Complex | Lanthanide Ion | Coordination Number | Geometry | Avg. Ln-N Distance (Å) | Avg. Ln-O Distance (Å) |

| [Eu(DOTA)(H₂O)]⁻ | Eu³⁺ | 9 | Capped Square Antiprism | ~2.7 | ~2.4 |

| [Gd(DOTA)(H₂O)]⁻ | Gd³⁺ | 9 | Capped Square Antiprism | ~2.6 | ~2.4 |

| [Lu(DOTA)(H₂O)]⁻ | Lu³⁺ | 9 | Capped Square Antiprism | ~2.6 | ~2.3 |

Note: These are approximate values for DOTA complexes and are expected to be similar for this compound complexes.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of lanthanide complexes in solution. The paramagnetic nature of most lanthanide ions (except La³⁺ and Lu³⁺) leads to large shifts and line broadening in the NMR spectra of the ligand, providing valuable structural information.

-

Sample Preparation: Prepare a solution of the Ln-DOTMP complex in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized to obtain good signal-to-noise without excessive line broadening.

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For paramagnetic complexes, it may be necessary to use shorter pulse widths and faster repetition rates. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of resonances.

-

Data Analysis: The paramagnetic shifts (lanthanide-induced shifts, LIS) can be separated into contact and pseudocontact contributions. The pseudocontact shifts are dependent on the geometry of the complex and can be used to determine the solution structure by fitting the experimental shifts to a structural model.

Experimental Protocol: Luminescence Spectroscopy

The luminescence properties of certain lanthanide ions, particularly Eu³⁺ and Tb³⁺, can be used to probe the coordination environment of the metal ion in the complex. The emission spectrum of Eu³⁺ is particularly sensitive to the symmetry of the coordination site and the number of coordinated water molecules.

-

Sample Preparation: Prepare dilute solutions of the Eu-DOTMP or Tb-DOTMP complex in H₂O and D₂O.

-

Data Acquisition: Record the excitation and emission spectra of the complex. For lifetime measurements, a pulsed laser source is used for excitation, and the decay of the luminescence intensity is monitored over time.

-

Data Analysis: The number of water molecules coordinated to the lanthanide ion can be determined from the difference in the luminescence decay rates in H₂O and D₂O. The splitting pattern of the Eu³⁺ emission bands can provide information about the symmetry of the coordination site.

Conclusion

The coordination chemistry of this compound with lanthanide ions is characterized by the formation of exceptionally stable complexes. This high stability, a consequence of the macrocyclic effect and the strong coordination of the phosphonate pendant arms, makes these complexes highly suitable for in vivo applications where the release of free metal ions must be minimized. The structural features of these complexes have been elucidated by a combination of techniques, revealing high coordination numbers and specific coordination geometries. The detailed experimental protocols and compiled data in this guide provide a valuable resource for researchers and professionals working in the fields of coordination chemistry, medical imaging, and drug development. Further research to complete the thermodynamic and structural data for the entire lanthanide series with this compound will undoubtedly open up new avenues for the application of these fascinating complexes.

The Role of DOTMP in Targeted Radionuclide Therapy: A Technical Guide

Introduction

Targeted radionuclide therapy (TRT) represents a promising frontier in precision oncology, aiming to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. A critical component of a successful TRT agent is the bifunctional chelator, a molecule capable of firmly binding a therapeutic radionuclide and being conjugated to a targeting vector. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) has emerged as a highly effective chelator, particularly for bone-targeted applications. Its robust coordination chemistry with a variety of radiometals, coupled with the inherent affinity of its phosphonate groups for the bone matrix, makes it an invaluable tool in the development of radiopharmaceuticals for treating bone metastases and other bone-related pathologies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound in targeted radionuclide therapy.

Core Principles of this compound in Targeted Radionuclide Therapy

This compound is a macrocyclic chelator belonging to the family of DOTA analogues.[1] Its structure features a twelve-membered tetraaza ring, which provides a pre-organized cavity for encapsulating radiometals, and four methylenephosphonate arms that contribute to both metal coordination and the molecule's biological targeting properties.

The fundamental role of this compound in TRT can be dissected into two key functions:

-

Stable Radionuclide Chelation: The cyclen backbone and the phosphonate groups of this compound form a highly stable complex with a wide range of therapeutic radionuclides, including β-emitters like Lutetium-177 (¹⁷⁷Lu), Samarium-153 (¹⁵³Sm), and Holmium-166 (¹⁶⁶Ho), as well as the α-emitter Thorium-227 (²²⁷Th) and the theranostic radionuclide Cerium-141 (¹⁴¹Ce).[2][3][4][5] This high stability is crucial to prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.

-

Bone Targeting: The phosphonate moieties of this compound exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone. This interaction facilitates the selective accumulation of this compound-radiometal complexes at sites of high bone turnover, such as those found in bone metastases. This inherent targeting mechanism obviates the need for a separate biological targeting vector in the context of bone-seeking radiopharmaceuticals.

The combination of these two features makes this compound an ideal platform for developing radiopharmaceuticals for the palliation of bone pain and the treatment of skeletal metastases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound-based radiopharmaceuticals, providing a comparative overview of their performance.

Table 1: Radiolabeling Efficiency and In Vitro Stability of this compound Complexes

| Radionuclide | Radiolabeling Efficiency (%) | In Vitro Stability (Human Serum) | Reference(s) |

| ⁹⁹ᵐTc | >97 | Stable up to 24 hours | |

| ¹⁶⁶Ho | >99 | Stable up to 72 hours (>90%) | |

| ¹⁷⁷Lu | >99 | Stable up to 40 days (>95%) | |

| ¹⁵³Sm | >98 | Stable up to 5 days | |

| ¹⁴¹Ce | 98.6 ± 0.5 | Adequately high | |

| ¹⁷⁰Tm | >98 | High stability |

Table 2: Preclinical Biodistribution of this compound Radiopharmaceuticals in Rodents (% Injected Dose per Gram ± SD)

| Organ/Tissue | ⁹⁹ᵐTc-DOTMP (1 hr) | ¹⁵³Sm-DOTMP (3 hr) | ¹⁷⁷Lu-DOTMP (3 hr) | ¹⁴¹Ce-DOTMP (3 hr) |

| Blood | - | - | No activity | - |

| Bone (Femur) | 9.06 ± 0.75 | 4.23 ± 0.35 | 4.23 | 2.73 ± 0.28 |

| Liver | - | 0.25 ± 0.04 | Low | Rapid clearance |

| Kidneys | - | 0.85 ± 0.12 | Low | Rapid clearance |

| Muscle | - | 0.12 ± 0.03 | - | - |

| Reference(s) |

Table 3: Human Pharmacokinetics and Dosimetry of ¹⁶⁶Ho-DOTMP

| Parameter | Value | Reference(s) |

| Blood Clearance (1 hr post-injection) | <10% of injected activity retained | |

| Blood Clearance (5 hr post-injection) | <2% of injected activity retained | |

| 24-hr Excretion | 75% - 85% of injected dose | |

| Skeletal Uptake | 19% - 39% (mean, 28%) | |

| Absorbed Dose to Bone Surface | 39 - 57 Gy | |

| Absorbed Dose to Red Marrow | 7.9 - 41.4 Gy | |

| Absorbed Dose to Kidneys (whole-body clearance method) | 1.6 - 4 Gy | |

| Absorbed Dose to Bladder | 10 - 20 Gy |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its radiolabeling with a commonly used therapeutic radionuclide, Lutetium-177.

Synthesis of this compound

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is typically achieved through a Mannich-type reaction involving 1,4,7,10-tetraazacyclododecane (cyclen), phosphorous acid, and formaldehyde. A general procedure is outlined below:

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Phosphorous acid (H₃PO₃)

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve cyclen and phosphorous acid in concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add formaldehyde solution dropwise to the refluxing mixture over a period of several hours.

-

Continue refluxing for an additional 12-24 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product may precipitate upon cooling. If not, the volume of the solution can be reduced under vacuum to induce precipitation.

-

Collect the precipitate by filtration and wash with cold deionized water and then with methanol.

-

The crude this compound can be further purified by recrystallization from a water/methanol mixture.

-

The final product should be dried under vacuum and characterized by NMR and mass spectrometry.

Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)

The following protocol describes the preparation of ¹⁷⁷Lu-DOTMP.

Materials:

-

This compound solution (e.g., 1 mg/mL in deionized water)

-

¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.05 M)

-

Ammonium acetate buffer (e.g., 0.5 M, pH 5.5)

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

ITLC-SG strips

-

Mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1)

-

Radio-TLC scanner or gamma counter

Procedure:

-

In a sterile reaction vial, add a calculated amount of this compound solution. The molar ratio of this compound to Lu is a critical parameter and should be optimized, but typically a molar excess of the chelator is used.

-

Add the ammonium acetate buffer to the vial to adjust the pH to the optimal range for complexation (typically pH 5-6).

-

Add the desired activity of ¹⁷⁷LuCl₃ solution to the vial.

-

Gently mix the contents and incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 30-60 minutes).

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC).

-

Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.

-

Develop the chromatogram using the chosen mobile phase. In this system, ¹⁷⁷Lu-DOTMP remains at the origin (Rf = 0), while free ¹⁷⁷Lu³⁺ moves with the solvent front (Rf = 1).

-

Analyze the strip using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.

-

-

Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally required for clinical use.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound in targeted radionuclide therapy.

Caption: Overall workflow of this compound-based targeted radionuclide therapy.

Caption: Chelation of a radionuclide by the this compound molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding affinity of surface functionalized gold nanoparticles to hydroxyapatite [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, dosimetry and toxicity of holmium-166-DOTMP for bone marrow ablation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (Dotmp) for Graduate-Level Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (Dotmp) is a macrocyclic tetraphosphonate chelator with significant applications in nuclear medicine, primarily as a bone-seeking agent for targeted radionuclide therapy. Its robust coordination with trivalent radiometals, combined with a high affinity for the bone matrix, enables the precise delivery of cytotoxic radiation to skeletal metastases. This guide provides a comprehensive overview of this compound's core principles, including its mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols and quantitative data are presented to support graduate-level researchers in understanding and utilizing this technology for therapeutic development.

Introduction to this compound

This compound is a bifunctional chelator, meaning it has two key components: a cage-like structure that securely binds to a radioactive metal ion and functional groups that target specific biological sites.[1] The core structure is a 12-membered tetraazacyclododecane ring, which provides a stable scaffold for chelating radiometals.[2] The four methylene phosphonic acid groups attached to the nitrogen atoms are crucial for its biological activity, as they exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone.[3]

This inherent bone-targeting property makes this compound an ideal vehicle for delivering therapeutic radioisotopes to areas of high bone turnover, such as those found in metastatic bone lesions.[3] When complexed with radioisotopes like Samarium-153 (¹⁵³Sm), Holmium-166 (¹⁶⁶Ho), or Lutetium-177 (¹⁷⁷Lu), the resulting radiopharmaceutical, such as ¹⁵³Sm-Dotmp (also known as CycloSAM), can be administered intravenously to patients.[3] The compound then circulates and localizes at sites of skeletal metastases, where the emitted radiation can destroy cancer cells and alleviate pain.

Mechanism of Action

The therapeutic effect of this compound-based radiopharmaceuticals is not based on direct interaction with cellular signaling pathways in the traditional sense of a small molecule inhibitor. Instead, its efficacy is derived from the targeted delivery of radiation. The mechanism can be understood as a multi-step process:

-

Chelation: The this compound ligand is first complexed with a therapeutic radioisotope. The macrocyclic structure forms a highly stable complex, preventing the premature release of the radioactive metal into the body.

-

Systemic Administration and Circulation: The radiolabeled this compound complex is administered intravenously and circulates throughout the bloodstream.

-

Bone Targeting and Localization: The phosphonate groups of this compound have a high affinity for calcium ions within the hydroxyapatite crystal lattice of the bone. This leads to the preferential accumulation of the radiopharmaceutical at sites of active bone remodeling, which are characteristic of osteoblastic metastases.

-

Radiation-Induced Cytotoxicity: Once localized, the radioisotope decays, emitting cytotoxic radiation (typically beta particles). This high-energy radiation penetrates the surrounding tissue over a short distance (a few millimeters), delivering a lethal dose to the tumor cells in the immediate vicinity while minimizing damage to healthy tissues. The delivered radiation induces DNA damage and generates reactive oxygen species, ultimately leading to the death of the cancer cells.

Logical Pathway of this compound Radiopharmaceutical Action

The following diagram illustrates the logical workflow from administration to therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound complexed with various radioisotopes.

Table 1: Radiochemical and In Vitro Data

| Radiopharmaceutical | Radiochemical Purity (%) | In Vitro Stability | Reference |

| ¹⁷⁷Lu-Dotmp | >98% | Stable at room temperature and in human serum | |

| ⁶⁸Ga-Dotmp | >98% | Not specified | |

| ¹⁴¹Ce-Dotmp | 98.6 ± 0.5% | Adequately high in vitro stability | |

| ⁹⁹ᵐTc-Dotmp | >97% | Not specified |

Table 2: Biodistribution Data in Wistar Rats (% Injected Dose per Gram)

| Organ | ¹⁷⁷Lu-Dotmp (4h post-injection) | ¹⁴¹Ce-Dotmp (3h post-injection) | ⁹⁹ᵐTc-Dotmp (24h post-injection) | Reference |

| Bone (Femur) | 2.15 ± 0.07 | 2.73 ± 0.28 | 3.03 ± 0.26 | |

| Blood | Rapid clearance | Rapid clearance | >90% clearance by 1h | |

| Kidneys | Low uptake | Low uptake | 0.67 ± 0.14 | |

| Liver | Low uptake | Low uptake | Not specified | |

| Spleen | Low uptake | Low uptake | 0.16 ± 0.07 | |

| Lungs | Low uptake | Low uptake | 0.58 ± 0.18 (at earlier timepoint) |

Table 3: Clinical Dosimetry and Efficacy of ¹⁶⁶Ho-Dotmp and ¹⁷⁷Lu-Dotmp

| Parameter | ¹⁶⁶Ho-Dotmp (Multiple Myeloma) | ¹⁷⁷Lu-Dotmp (Skeletal Metastases) | Reference |

| Administered Activity | 38 to 67 GBq | 37 MBq/kg | |

| Absorbed Dose (Marrow) | 25 Gy (therapeutic target) | Not specified | |

| Absorbed Dose (Bone Surface) | 39 to 57 Gy | Not specified | |

| Absorbed Dose (Bladder) | 10 to 20 Gy | Not specified | |

| Absorbed Dose (Other Organs) | < 2 Gy | Not specified | |

| Overall Response Rate | Not specified | 77.8% (pain palliation) |

Experimental Protocols

Radiolabeling of this compound with No-Carrier-Added (NCA) ¹⁷⁷Lu

This protocol is adapted from studies on the preparation of ¹⁷⁷Lu-Dotmp for bone pain palliation.

Materials:

-

This compound solution (20 mg/mL in 0.5 M NaHCO₃ buffer, pH 8)

-

NCA ¹⁷⁷LuCl₃ in 0.05 N HCl

-

Sterile, conical reaction vial

-

Nitrogen gas supply

-

Stirring apparatus

-

Incubator or water bath

Procedure:

-

Aliquot the desired activity of NCA ¹⁷⁷Lu (e.g., 74 MBq) into a sterile conical vial.

-

Evaporate the acidic solution to dryness under a gentle stream of nitrogen gas. To ensure complete removal of acid, redissolve the residue in distilled water and dry again. Repeat this step twice.

-

Add 300 µL of the this compound solution to the vial containing the dried ¹⁷⁷Lu.

-

Adjust the pH of the final solution to between 6 and 7, if necessary.

-

Incubate the reaction mixture at room temperature for 45 minutes with continuous stirring.

-

Following incubation, the product is ready for quality control analysis.

Experimental Workflow for Radiolabeling and Quality Control

Quality Control: Radio-Thin-Layer Chromatography (RTLC)

RTLC is used to determine the radiochemical purity of the final product, separating the labeled complex from free radioisotope.

Materials:

-

ITLC silica gel strips

-

Mobile phase (e.g., saline or a specific buffer system)

-

Developing tank

-

Radioactivity detector (e.g., TLC scanner)

Procedure:

-

Spot a small volume of the ¹⁷⁷Lu-Dotmp reaction mixture onto the origin of an ITLC strip.

-

Place the strip in a developing tank containing the appropriate mobile phase.

-

Allow the solvent to migrate up the strip. In many systems, the ¹⁷⁷Lu-Dotmp complex will remain at the origin while free ¹⁷⁷Lu migrates with the solvent front.

-

Remove the strip, allow it to dry, and analyze it using a radio-TLC scanner to quantify the radioactivity at the origin versus the solvent front.

-

Calculate the radiochemical purity as: (Activity at Origin / Total Activity) * 100%. A purity of >98% is typically desired.

Animal Biodistribution Study

This protocol outlines a typical procedure for assessing the in vivo distribution of a this compound radiopharmaceutical in a rodent model.

Materials:

-

Healthy Wistar rats (or other appropriate strain)

-

Prepared and quality-controlled radiopharmaceutical (e.g., ¹⁷⁷Lu-Dotmp)

-

Calibrated dose of the radiopharmaceutical in a suitable injection vehicle (e.g., saline)

-

Anesthesia

-

Gamma counter

-

Dissection tools and collection vials

-

Calibrated scale

Procedure:

-

Administer a known quantity of the radiopharmaceutical to each animal via tail vein injection.

-

House the animals for predetermined periods (e.g., 1h, 4h, 24h, 7 days).

-

At each time point, euthanize a cohort of animals.

-

Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone/femur).

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample using a calibrated gamma counter.

-

Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the normalization of data across different animals and organs.

Future Research Directions

The unique properties of this compound open several avenues for future research:

-

Combination Therapies: Investigating the synergistic effects of this compound-based radiopharmaceuticals with other cancer treatments, such as immunotherapy or chemotherapy.

-

Optimized Dosimetry: Refining radiation dosing protocols to maximize therapeutic efficacy while minimizing myelosuppression and other side effects.

-

Theranostics: Utilizing this compound complexes with radioisotopes that have both therapeutic and imaging properties (like ¹⁷⁷Lu or ¹⁴¹Ce) to develop personalized medicine approaches, where the distribution of the agent can be imaged before delivering a therapeutic dose.

-

New Radioisotopes: Exploring the chelation of other therapeutic radioisotopes (e.g., alpha emitters like Actinium-225) with this compound to treat different types of cancer or more resistant tumors.

By providing a stable, bone-targeted delivery system for a variety of radionuclides, this compound remains a clinically relevant and versatile platform for the development of next-generation radiopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling DOTMP with Samarium-153

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) with Samarium-153 (¹⁵³Sm), yielding the therapeutic radiopharmaceutical ¹⁵³Sm-DOTMP. This agent is under investigation for bone pain palliation in patients with osseous metastases.[1][2] The protocol covers the necessary reagents, equipment, step-by-step procedure, and essential quality control measures.

Mechanism of Action

¹⁵³Sm-DOTMP is a bone-seeking radiopharmaceutical.[3] The chelating agent, this compound, forms a stable complex with the radioisotope Samarium-153.[1] The phosphonate groups of this compound have a high affinity for hydroxyapatite, a primary component of the bone matrix, leading to the targeted accumulation of the radiopharmaceutical at sites of high bone turnover, such as metastatic bone lesions.[1] Samarium-153 is a medium-energy beta and gamma emitter with a half-life of 46.27 hours, allowing for localized therapeutic radiation to the target sites while also enabling imaging via its gamma emissions.

Experimental Protocol: Radiolabeling of this compound with ¹⁵³Sm

This protocol outlines the manual preparation of ¹⁵³Sm-DOTMP.

Materials and Equipment

-

Reagents:

-

Samarium-153 chloride ([¹⁵³Sm]SmCl₃) solution in dilute HCl (e.g., 0.1 N HCl)

-

This compound ligand solution (aqueous)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Phosphate buffer (for final pH adjustment)

-

Sterile, pyrogen-free water for injection

-

0.9% Sodium Chloride for injection

-

-

Equipment:

-

Lead-shielded fume hood

-

Calibrated radioactivity dose calibrator

-

Sterile, pyrogen-free reaction vials

-

Micropipettes and sterile tips

-

pH meter or pH indicator strips

-

Vortex mixer

-

Heating block or water bath

-

Syringes and sterile needles

-

Instant thin-layer chromatography (ITLC-SG) strips

-

Radio-TLC scanner or gamma counter

-

Gravity cation exchange column

-

Radiolabeling Procedure

-

Preparation of Reagents:

-

Aseptically prepare solutions of this compound, NaOH, and phosphate buffer using sterile, pyrogen-free water.

-

The concentration of the this compound solution should be calculated to achieve the desired ligand-to-metal molar ratio.

-

-

Reaction Setup:

-

In a sterile, lead-shielded vial, add the required volume of the this compound solution.

-

Carefully add the calculated activity of the [¹⁵³Sm]SmCl₃ solution to the vial. The specific activity of ¹⁵³Sm can vary, and in some cases, stable samarium may be added to achieve the desired total metal concentration.

-

-

pH Adjustment and Incubation:

-

Mix the contents of the vial gently.

-

Adjust the pH of the solution to between 9.0 and 9.5 using NaOH solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration (e.g., 30-60 minutes). Incubation parameters may vary and should be optimized.

-

-

Final pH Adjustment:

-

After incubation, adjust the pH to a physiologically compatible range of 7.0 to 8.0 using a phosphate buffer.

-

-

Final Formulation:

-

Add sterile 0.9% Sodium Chloride for injection to achieve the final desired volume and radioactivity concentration.

-

The final product should be a clear, colorless to pale yellow solution, free of particulate matter.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and developmental studies of ¹⁵³Sm-DOTMP.

Table 1: Reaction and Formulation Parameters

| Parameter | Value | Reference |

| Ligand-to-Metal Molar Ratio | 1.5:1, 2:1, 3:1, 270:1 | |

| Initial Reaction pH | 9.0 - 9.5 | |

| Final Formulation pH | 7.0 - 8.0 | |

| Radiochemical Purity | > 99% |

Table 2: Quality Control Specifications

| Test | Method | Specification | Reference |

| Radiochemical Purity | ITLC-SG | ≥ 95% | |

| Free ¹⁵³Sm | Ion Exchange Chromatography | < 1% | |